molecular formula C14H21NO2 B5756373 2-ethyl-N-(2-methoxybenzyl)butanamide

2-ethyl-N-(2-methoxybenzyl)butanamide

Cat. No.: B5756373
M. Wt: 235.32 g/mol
InChI Key: ZGZCLSSFCRXOFZ-UHFFFAOYSA-N
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Description

2-ethyl-N-(2-methoxybenzyl)butanamide is a synthetic organic compound featuring a butanamide core that is substituted at the nitrogen atom with a 2-methoxybenzyl group. This structural motif is common in the development of pharmaceutical intermediates and bioactive molecules. As a research chemical, its primary applications are in medicinal chemistry and drug discovery, where it may serve as a key building block or precursor. Researchers value this compound for exploring structure-activity relationships or as a scaffold for constructing more complex molecular libraries. The mechanism of action for this specific compound is not fully characterized and is dependent on the specific research context. It is supplied as a high-purity material to ensure experimental reproducibility. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) before handling.

Properties

IUPAC Name

2-ethyl-N-[(2-methoxyphenyl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-11(5-2)14(16)15-10-12-8-6-7-9-13(12)17-3/h6-9,11H,4-5,10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZCLSSFCRXOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Key Structural Features Biological Activity/Properties References
2-Ethyl-N-(2-methoxybenzyl)butanamide 2-ethyl butanamide chain; N-(2-methoxybenzyl) Hypothesized antimicrobial/PDE5 inhibition*
2-Methyl-N-(2'-phenylethyl)butanamide 2-methyl butanamide chain; N-(phenylethyl) Disrupts bacterial QS systems (Burkholderia)
3-Oxo-N-(thiazol-2-yl)butanamide 3-oxo butanamide chain; N-(thiazolyl) PDE5 inhibition (100% at 10 µM)
4-Methoxybutyrylfentanyl N-(4-methoxyphenyl); piperidine substituent Opioid receptor binding (µ-opioid agonist)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide; hydroxy-dimethylethyl group N,O-bidentate directing group for catalysis

Detailed Analysis of Structural and Functional Differences

Acyl Chain Modifications

  • 2-Ethyl vs. 2-Methyl/3-Oxo Substitution: The 2-ethyl group in the target compound increases steric bulk compared to 2-methyl or 3-oxo derivatives. In contrast, the 3-oxo group in 3-oxo-N-(thiazol-2-yl)butanamide introduces a ketone, enabling hydrogen bonding with PDE5 active sites, contributing to its 100% inhibition efficacy .

Amide Nitrogen Substituents

  • 2-Methoxybenzyl vs. Phenylethyl/Thiazolyl :
    The 2-methoxybenzyl group provides both electron-donating (methoxy) and aromatic (benzyl) properties, which may stabilize charge-transfer interactions in biological systems. Comparatively, phenylethyl groups (as in 2-methyl-N-(2'-phenylethyl)butanamide) lack the methoxy oxygen, reducing hydrogen-bonding capacity but maintaining hydrophobic interactions critical for disrupting bacterial quorum sensing . The thiazole ring in 3-oxo-N-(thiazol-2-yl)butanamide adds heterocyclic rigidity, favoring complementary binding to PDE5’s catalytic domain .

  • Methoxy Position (Ortho vs. In contrast, 4-methoxybutyrylfentanyl’s para-methoxy group allows unhindered interaction with opioid receptors, contributing to its potent µ-opioid agonism .

Functional Group Impact on Physical Properties

  • Solubility: Ethyl 2-methoxybenzoate (), though an ester, shares the 2-methoxybenzyl motif. Its solubility in ethanol suggests moderate polarity, which may extend to the target compound. However, the amide group in 2-ethyl-N-(2-methoxybenzyl)butanamide increases polarity compared to esters, likely reducing organic solvent solubility .
  • Crystallinity and Stability : Sulfonamide derivatives with methoxyphenyl groups () exhibit defined crystalline structures due to hydrogen-bonding networks. The target compound’s ortho-methoxy group may disrupt such networks, reducing crystallinity and enhancing bioavailability compared to para-substituted analogues .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-ethyl-N-(2-methoxybenzyl)butanamide, and how can reaction conditions be optimized?

  • Methodology : A typical synthesis involves coupling 2-ethylbutanoic acid with 2-methoxybenzylamine using a coupling agent (e.g., DCC or EDCI) in anhydrous solvents like ethanol or THF. Refluxing at 60–80°C for 6–12 hours under inert atmosphere improves yield. Reaction progress is monitored via TLC or HPLC, and purification employs recrystallization (ethanol/water) or column chromatography .
  • Optimization : Adjusting molar ratios (1:1.2 acid:amine), solvent polarity, and catalyst loading (e.g., 1.2 eq. DCC) can enhance efficiency. Kinetic studies using FT-IR or NMR track intermediate formation to minimize side products .

Q. Which spectroscopic techniques are most reliable for confirming the structure of 2-ethyl-N-(2-methoxybenzyl)butanamide?

  • Core Techniques :

  • NMR : 1^1H NMR detects methoxy protons (~δ 3.8 ppm) and ethyl/butanamide chain signals (δ 0.9–2.4 ppm). 13^{13}C NMR confirms carbonyl resonance at ~δ 170 ppm .
  • IR : Stretching frequencies for amide C=O (~1650 cm1^{-1}) and N–H (~3300 cm1^{-1}) are critical .
    • Supplementary Data : High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., C14_{14}H21_{21}NO2_2), while elemental analysis ensures purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar butanamide derivatives?

  • Case Study : Discrepancies in 1^1H NMR chemical shifts may arise from substituent electronic effects (e.g., nitro vs. methoxy groups). For example, electron-withdrawing groups (e.g., –NO2_2) deshield adjacent protons, altering δ values by 0.2–0.5 ppm compared to methoxy analogs .
  • Resolution Strategy : Use computational tools (DFT calculations) to predict chemical shifts and compare with experimental data. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What experimental designs are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Assay Design :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (kon_{on}, koff_{off}) at varying compound concentrations (1 nM–100 µM) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) by titrating the compound into protein solutions .
    • Controls : Include negative controls (DMSO vehicle) and reference inhibitors to validate specificity. Dose-response curves (IC50_{50}/EC50_{50}) are generated using nonlinear regression analysis .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Steric Effects : Bulky 2-methoxybenzyl groups hinder nucleophile access to the carbonyl carbon, reducing reaction rates. Comparative studies with less hindered analogs (e.g., N-benzyl derivatives) show 2–3x faster kinetics .
  • Electronic Effects : Electron-donating methoxy groups increase electron density on the amide carbonyl, lowering electrophilicity. Hammett substituent constants (σ) correlate with reaction rates in pH-controlled environments .

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